molecular formula C23H21FN2O5 B2750815 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide CAS No. 946333-07-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B2750815
CAS No.: 946333-07-9
M. Wt: 424.428
InChI Key: JDZUHTYIMXBUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a substituted 1,4-dihydropyridine ring.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O5/c1-15-10-19(27)22(31-14-16-2-4-17(24)5-3-16)12-26(15)13-23(28)25-18-6-7-20-21(11-18)30-9-8-29-20/h2-7,10-12H,8-9,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZUHTYIMXBUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NC2=CC3=C(C=C2)OCCO3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[b][1,4]dioxin core, followed by the introduction of the pyridin-1(4H)-yl group and the acetamide moiety. Common reagents used in these steps include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-fluorophenyl methoxy group in the target compound contrasts with the thioether (AZ257) or sulfonamide (7l) groups in analogues. Fluorine’s electronegativity may improve metabolic stability compared to bulkier substituents like bromine (AZ257) or sulfonamides (7l) .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities including enzyme inhibition and anticancer properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. Initial reactions often include the formation of sulfonamide intermediates followed by substitution reactions to introduce various functional groups.

Synthesis Steps:

  • Formation of Sulfonamide: Reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with sulfonyl chlorides in an alkaline medium.
  • Substitution Reactions: Subsequent treatment with bromoacetamides to yield the target compound.

Enzyme Inhibition

Recent studies have evaluated the compound's inhibitory effects on key enzymes related to metabolic disorders and neurodegenerative diseases.

Enzyme IC50 Value (µM) Effect
α-Glucosidase0.12Significant inhibition observed
Acetylcholinesterase0.15Moderate inhibition

The compound showed promising results as an inhibitor of α-glucosidase and acetylcholinesterase, suggesting potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC50 Value (µM) Activity
Huh7 (Hepatocellular)<10High cytotoxicity
Caco2 (Colorectal)8Significant inhibition
PC3 (Prostate)12Moderate inhibition

The compound's effectiveness against Huh7 and Caco2 cell lines indicates its potential as an anticancer agent .

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition profile of various benzodioxin derivatives including our target compound. The results indicated that modifications in the molecular structure significantly influenced enzyme binding affinities.

Case Study 2: Anticancer Properties

Research involving the application of this compound on prostate cancer cells revealed that it induces apoptosis through the activation of caspase pathways. The study highlighted its mechanism involving mitochondrial dysfunction leading to cell death.

Q & A

Basic: What are the key synthetic steps for this compound, and how is reaction progress monitored?

The synthesis typically involves sequential functionalization of the benzodioxin and dihydropyridine moieties. Key steps include:

  • Coupling reactions to attach the 4-fluorophenylmethoxy group to the dihydropyridine core.
  • Acetamide formation via nucleophilic substitution or condensation reactions.
  • Purification through crystallization or column chromatography.
    Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediates, with final characterization via IR spectroscopy (to confirm carbonyl and amide groups) and ¹H NMR (to verify substitution patterns and aromatic proton integration) .

Basic: Which spectroscopic methods are critical for structural validation?

  • ¹H NMR : Identifies proton environments (e.g., dihydropyridine methyl groups at δ ~2.5 ppm, benzodioxin aromatic protons at δ ~6.5–7.0 ppm) .
  • IR Spectroscopy : Confirms key functional groups (amide C=O stretch at ~1650–1700 cm⁻¹, benzodioxin ether C-O-C at ~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS for [M+H]⁺ ions) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity in acetamide formation but may require post-reaction removal via vacuum distillation .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during coupling steps, while higher temperatures (60–80°C) accelerate cyclization .
  • Catalyst screening : Test bases like K₂CO₃ or DBU for deprotonation efficiency in heterocyclic functionalization .
  • Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, as demonstrated in ICReDD’s workflow .

Advanced: How should researchers address contradictions in biological activity data?

  • Purity verification : Re-characterize batches via HPLC to rule out impurities affecting bioassay results .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate pharmacophores. For example, replacing the 4-fluorophenyl group with a chlorophenyl moiety in analogues alters antimicrobial potency .
  • Dose-response curves : Validate activity across multiple concentrations to distinguish true efficacy from assay noise .

Advanced: What computational tools can predict the compound’s reactivity or binding modes?

  • Reaction path search algorithms : Tools like GRRM or Gaussian explore transition states for synthetic steps (e.g., dihydropyridine oxidation) .
  • Molecular docking : Software such as AutoDock Vina models interactions with enzyme targets (e.g., kinase or protease active sites) .
  • ADMET prediction : Platforms like SwissADME estimate solubility, permeability, and metabolic stability to prioritize derivatives .

Basic: Which structural features correlate with biological activity?

  • Benzodioxin moiety : Imparts rigidity and enhances π-π stacking with enzyme pockets .
  • 4-Fluorophenylmethoxy group : Increases lipophilicity and may improve membrane permeability .
  • Dihydropyridine core : Potential redox activity or hydrogen-bonding capacity at the 4-oxo position .

Advanced: How to design enzyme inhibition assays for this compound?

  • Target selection : Prioritize enzymes with structural homology to known benzodioxin/dihydropyridine targets (e.g., cytochrome P450 or kinases) .
  • Assay format : Use fluorescence-based (e.g., FRET) or colorimetric (e.g., NADH-coupled) methods for real-time activity monitoring.
  • Control experiments : Include positive controls (e.g., staurosporine for kinases) and assess off-target effects via counter-screens .

Advanced: What crystallographic strategies resolve structural ambiguities?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in DMSO/water) to determine absolute configuration. For example, Acta Crystallographica studies resolved sulfonamide analogues’ torsion angles .
  • Powder XRD : Analyze bulk crystallinity if single crystals are unattainable.
  • Twinned data refinement : Use SHELXL for high-resolution datasets with twinning, as seen in small-molecule crystallography .

Advanced: How can solubility challenges be mitigated during formulation?

  • Co-solvent systems : Test DMSO/PEG-400 mixtures for in vitro assays .
  • Salt formation : Explore hydrochloride or sodium salts to enhance aqueous solubility.
  • Nanoformulation : Use liposomal encapsulation or solid lipid nanoparticles for in vivo delivery .

Advanced: What strategies optimize derivative synthesis for enhanced activity?

  • Parallel synthesis : Generate libraries via combinatorial chemistry (e.g., substituting the acetamide’s aryl group with heterocycles) .
  • Bioisosteric replacement : Replace the dihydropyridine 4-oxo group with a thione or imine to modulate electron density .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., methyl groups) to prolong half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.